N'-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide
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Description
Scientific Research Applications
Synthesis and Reactivity
- A study detailed the synthesis of novel acyclic analogues of AICA riboside, demonstrating an improved procedure for preparing 5-amino-4-aminocarbonyl-1-hydroxyimidazole from compounds including N'-benzyloxy-N,N-dimethylformamidine, showcasing the utility of imidazole derivatives in nucleoside analogue synthesis (Harnden et al., 1990).
- Research on N,N-dialkyladenine derivatives, prepared from 5-amino-4-cyanoformimidoylimidazoles, explores the chemical reactivity of imidazole derivatives, leading to significant advancements in the synthesis of purine structures (Alves et al., 2007).
Molecular Interactions and Pharmacokinetics
- The pharmacokinetics of DTIC, a chemotherapeutic agent, and its derivatives, involving imidazole structures, were examined across different species, providing insights into drug metabolism and the potential role of imidazole derivatives in cancer treatment (Vincent et al., 1984).
- Studies on the aminomethylation of imidazopyridines using N,N-dimethylformamide as an aminomethylating reagent under Cu(II)-catalysis highlight the chemical versatility of imidazole derivatives for synthesizing a wide range of functionalized compounds (Ghosh et al., 2020).
Properties
IUPAC Name |
N'-(5-cyano-1-methylimidazol-4-yl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12(2)5-10-8-7(4-9)13(3)6-11-8/h5-6H,1-3H3/b10-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPRZWWHYUXCQF-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C#N)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC(=C1C#N)/N=C\N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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